Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide is an organic compound with a complex structure that includes a benzenesulfonic acid group, a methyl group, and a cyclohexylmethylene hydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with cyclohexylmethylene hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization, distillation, and chromatography are commonly used in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide involves its interaction with specific molecular targets and pathways. The sulfonic acid group can interact with proteins and enzymes, potentially inhibiting their activity. The hydrazide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid, 4-methyl-: This compound shares the benzenesulfonic acid group but lacks the cyclohexylmethylene hydrazide group.
Cyclohexylmethylene hydrazine: This compound contains the hydrazide group but lacks the benzenesulfonic acid group.
Uniqueness
The presence of both the sulfonic acid and hydrazide groups allows it to participate in a wide range of chemical reactions and interact with various biological targets .
Eigenschaften
Molekularformel |
C14H20N2O2S |
---|---|
Molekulargewicht |
280.39 g/mol |
IUPAC-Name |
N-[(E)-cyclohexylmethylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H20N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h7-11,13,16H,2-6H2,1H3/b15-11+ |
InChI-Schlüssel |
ADCOVNSNLKFWBS-RVDMUPIBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2CCCCC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.